Product packaging for Vilazodone D8(Cat. No.:)

Vilazodone D8

Cat. No.: B1574229
M. Wt: 449.57
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Deuterated Compounds as Advanced Research Tools

Deuterated compounds have become indispensable tools in pharmaceutical research and development. pharmaffiliates.comnih.gov Their primary application lies in their use as internal standards for quantitative bioanalysis using mass spectrometry (MS). musechem.compharmaffiliates.com The distinct mass of the deuterated compound allows it to be easily differentiated from the non-labeled parent drug in complex biological samples, enabling precise and accurate quantification. musechem.comclearsynth.com This is crucial for pharmacokinetic and pharmacodynamic studies, which form the basis for determining a drug's behavior in the body. Beyond their use as internal standards, deuterated compounds are also investigated as therapeutic agents themselves, with the potential for improved metabolic profiles and enhanced safety. pharmaffiliates.comnih.govnih.gov

Overview of Vilazodone (B1662482) D8 in Academic and Bioanalytical Sciences

Vilazodone D8 is the deuterium-labeled analog of vilazodone, a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor. caymanchem.commedchemexpress.com In the realms of academic and bioanalytical sciences, this compound serves a critical function as an internal standard for the quantification of vilazodone in biological matrices such as human plasma. caymanchem.comresearchgate.netresearchgate.net Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for highly selective and sensitive measurement of vilazodone concentrations. researchgate.netsocialresearchfoundation.com This precise quantification is essential for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of vilazodone. socialresearchfoundation.comijcr.infoijcr.info

The development of robust and validated bioanalytical methods using this compound ensures the reliability of data from clinical and non-clinical studies. socialresearchfoundation.com For instance, research has detailed ultrafast and sensitive UPLC-MS/MS assays for vilazodone quantification in human plasma, explicitly using this compound as the internal standard. researchgate.netresearchgate.netresearchgate.net These methods are characterized by their accuracy, precision, and short analysis times, making them suitable for high-throughput clinical bio-studies. socialresearchfoundation.com

Compound Information Table

Compound NameTypeApplication
VilazodoneParent CompoundSelective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist. caymanchem.commedchemexpress.com
This compound Deuterated Analog Internal standard for quantification of vilazodone in bioanalytical methods. caymanchem.comresearchgate.netresearchgate.net
Escitalopram (B1671245)OtherUsed as an internal standard in some vilazodone quantification methods. nih.gov
Vilazodone carboxylic acidMetaboliteA metabolite of vilazodone found in urine and plasma. medchemexpress.com

Chemical and Physical Properties of this compound

PropertyValue
Formal Name 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)benzofuran-2-carboxamide
CAS Number 1794789-93-7
Molecular Formula C₂₆H₁₉D₈N₅O₂
Formula Weight 449.6
Purity ≥99% deuterated forms (d₁-d₈)
Formulation A solid
Data sourced from Cayman Chemical. caymanchem.com

Properties

Molecular Formula

C26H19D8N5O2

Molecular Weight

449.57

Origin of Product

United States

Synthesis and Isotopic Enrichment of Vilazodone D8

Methodologies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The formal name of Vilazodone-D8, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)benzofuran-2-carboxamide, indicates that the deuterium atoms are located on the piperazine (B1678402) ring. caymanchem.comcaymanchem.com This site-specific deuteration is crucial for its use as an internal standard, as the labeled positions should be metabolically stable. researchgate.net Strategies for achieving this often involve the use of deuterated starting materials or reagents in the synthesis of the piperazine moiety or its precursors. synzeal.com

Several chemical reaction pathways can be employed for deuterium labeling. The choice of method depends on the desired location of the deuterium atoms, the stability of the molecule under the reaction conditions, and the availability of deuterated reagents.

While direct Grignard reagent-based deuteration of the final vilazodone (B1662482) molecule is not a primary strategy for introducing deuterium onto the piperazine ring, Grignard reagents can be utilized in the synthesis of deuterated intermediates. researchgate.net For instance, a deuterated Grignard reagent could be used to introduce a deuterated alkyl chain, although this is not the specified location for Vilazodone-D8. The synthesis of certain organic molecules can involve the reaction of a Grignard reagent with a suitable electrophile, followed by quenching with a deuterium source like D2O to introduce a deuterium atom. acs.orgnih.gov

Deuterium exchange reactions involve the replacement of hydrogen atoms with deuterium from a deuterium-rich solvent or reagent. researchgate.net These reactions are often catalyzed by acids, bases, or metals. For Vilazodone-D8, achieving site-specific deuteration on the piperazine ring through exchange reactions on the final molecule would be challenging due to the presence of other reactive sites. Therefore, it is more likely that a deuterated piperazine intermediate is synthesized using exchange reactions and then incorporated into the final vilazodone structure. googleapis.com

Catalytic deuteration is a powerful method for introducing deuterium into organic molecules. This can involve catalytic exchange with deuterium gas (D2) or the use of deuterated solvents in the presence of a catalyst. google.com For the synthesis of Vilazodone-D8, a deuterated piperazine precursor could be synthesized via catalytic reduction of a corresponding unsaturated heterocycle with deuterium gas.

Chemical Reaction Pathways Employed in Deuterium Labeling

Deuterium Exchange Reactions

Purification and Isolation Techniques for Deuterated Vilazodone

After the synthesis and deuteration process, Vilazodone-D8 must be purified to remove any unreacted starting materials, non-deuterated vilazodone (d0), and other impurities. researchgate.net High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of pharmaceutical compounds and their isotopically labeled analogues. researchgate.net The purity of the final product is typically assessed by methods such as mass spectrometry to confirm the molecular weight and the degree of deuterium incorporation, as well as by nuclear magnetic resonance (NMR) spectroscopy. caymanchem.com

Research Findings and Data

Commercial sources of Vilazodone-D8 report high levels of chemical and isotopic purity.

PropertySpecificationSource
Formal Name 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)benzofuran-2-carboxamide caymanchem.comcaymanchem.com
Molecular Formula C26H19D8N5O2 caymanchem.comsynzeal.com
Formula Weight 449.6 caymanchem.com
Chemical Purity ≥98% (Vilazodone) caymanchem.com
Deuterium Incorporation ≥99% deuterated forms (d1-d8); ≤1% d0 caymanchem.comcaymanchem.com

Vilazodone-D8 is utilized as an internal standard for the quantification of vilazodone in biological samples by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net The distinct mass-to-charge ratio (m/z) of Vilazodone-D8 (e.g., monitoring the transition 450.093 → 157.000 + 205.000) compared to unlabeled vilazodone (m/z 442.022 → 155.000 + 197.000) allows for accurate quantification. researchgate.net

Spectroscopic Verification of Deuterium Incorporation and Isotopic Purity

Mass Spectrometry-Based Characterization of D8 Incorporation

Mass spectrometry (MS) is a fundamental tool for confirming the identity and isotopic enrichment of Vilazodone D8. The technique verifies the expected increase in molecular mass resulting from the replacement of eight hydrogen atoms (¹H) with eight deuterium atoms (²H).

The formula weight of this compound is 449.6, compared to the 441.5 g/mol of its non-deuterated counterpart. caymanchem.comnih.gov High-resolution mass spectrometry provides a precise measurement of the monoisotopic mass, which for this compound is 449.26668909 Da. nih.gov This is consistent with the molecular formula C₂₆H₁₉D₈N₅O₂. caymanchem.com

In tandem mass spectrometry (LC-MS/MS) analysis, this compound is distinguished from unlabeled vilazodone by a distinct mass shift of +8 Da in both the parent ion and its characteristic fragment ions. socialresearchfoundation.comresearchgate.net This shift provides unambiguous evidence of successful deuteration and is the basis for its use in quantitative assays. researchgate.netresearchgate.netresearchgate.netresearchgate.net

CompoundProtonated Parent Ion [M+H]⁺ (m/z)Monitored MS/MS Transitions (m/z)Reference(s)
Vilazodone442.022442.022 → 155.000 + 197.000 researchgate.netsocialresearchfoundation.comresearchgate.net
This compound450.093450.093 → 157.000 + 205.000 researchgate.netsocialresearchfoundation.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the precise location of the deuterium atoms within the this compound molecule. caymanchem.comsocialresearchfoundation.com This technique provides detailed structural information by analyzing the magnetic properties of atomic nuclei. silantes.com

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring are expected to be absent. For comparison, the ¹H NMR spectrum of unlabeled vilazodone hydrochloride shows complex multiplets for the piperazine protons. newdrugapprovals.org The absence of these specific signals in the ¹H NMR spectrum of this compound serves as direct proof that deuteration has occurred at the intended piperazine positions.

Furthermore, ²H (deuterium) NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment. ¹³C NMR spectroscopy would also show characteristic changes, such as the disappearance of one-bond carbon-proton coupling for the carbon atoms attached to deuterium. silantes.com

Spectroscopic TechniqueExpected Observation for this compoundInference
¹H NMRAbsence of signals corresponding to the eight piperazine ring protons.Confirms replacement of hydrogen with deuterium at the piperazine moiety.
²H NMRPresence of signals corresponding to the deuterium atoms on the piperazine ring.Directly confirms the location of isotopic labels.
¹³C NMRChanges in multiplicity and coupling constants for the piperazine ring carbons.Provides further structural confirmation of deuteration.

Analytical Methodologies Utilizing Vilazodone D8 As an Internal Standard

Principles of Internal Standard Quantification in Bioanalysis

Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS) in Mass Spectrometry

Stable isotope-labeled internal standards (SIL-IS), such as Vilazodone (B1662482) D8, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. crimsonpublishers.comnih.govtandfonline.com These standards are molecules in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). wuxiapptec.comnih.gov

Key advantages of using a SIL-IS include:

Similar Physicochemical Properties : A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, and chromatographic separation. wuxiapptec.comlgcstandards.com

Co-elution : Ideally, the SIL-IS co-elutes with the analyte, meaning they experience the same matrix effects at the same time. waters.com

Correction for Variability : They effectively compensate for variations in sample preparation, recovery, and instrument response. nih.govmusechem.com

Enhanced Accuracy and Precision : The use of SIL-IS significantly improves the accuracy and precision of quantification, especially for complex biological samples. crimsonpublishers.commusechem.com

While deuterium-labeled standards like Vilazodone D8 are widely used, it is noted that extensive deuteration can sometimes lead to slight shifts in retention time, a phenomenon known as the deuterium (B1214612) isotope effect. wuxiapptec.comwaters.com However, ¹³C or ¹⁵N labeled standards are often preferred as they exhibit a smaller isotope effect. wuxiapptec.comnih.gov

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in LC-MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer's source. wuxiapptec.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. wuxiapptec.com

A SIL-IS is the most effective tool to mitigate these matrix effects. lgcstandards.comwaters.com Because the SIL-IS and the analyte have nearly identical chemical properties and ideally co-elute from the chromatography column, they are subjected to the same degree of ion suppression or enhancement from the matrix components. wuxiapptec.com By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects is effectively canceled out, leading to more accurate and reliable quantitative results. wuxiapptec.commusechem.com The ability of a SIL-IS to compensate for matrix effects is highly dependent on its perfect co-elution with the unlabeled compound. nih.govwaters.com

Development and Validation of LC-MS/MS and UPLC-MS/MS Methods for Vilazodone Quantification

Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for the quantification of Vilazodone in biological matrices, such as human and rat plasma. oup.comresearchgate.netnih.govoup.comresearchgate.netnih.gov These methods are essential for pharmacokinetic studies and therapeutic drug monitoring. researchgate.netsocialresearchfoundation.com The use of this compound as an internal standard has been reported in a UPLC-MS/MS method for human plasma analysis. researchgate.netsocialresearchfoundation.com Other methods have utilized structurally similar compounds like escitalopram (B1671245) or risperidone (B510) as internal standards. oup.comnih.govnih.gov

Chromatographic Separation Parameters

The separation of Vilazodone and its internal standard from endogenous plasma components is typically achieved using reversed-phase chromatography. C18 and C8 columns are commonly employed for this purpose. researchgate.netoup.comnih.govresearchgate.net Mobile phases generally consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. researchgate.netnih.govoup.comnih.gov Both isocratic and gradient elution modes have been successfully applied. researchgate.netnih.govoup.comnih.gov The total run times for these methods are often short, enabling high-throughput analysis. nih.govoup.comnih.gov

Table 1: Examples of Chromatographic Conditions for Vilazodone Analysis

Parameter Method 1 (UPLC-MS/MS) researchgate.net Method 2 (UPLC-MS/MS) oup.comnih.gov Method 3 (LC-MS/MS) nih.govresearchgate.net
Column Betabasic C8, 100x4.6mm, 5µ Acquity BEH™ C18, 50 x 2.1 mm, 1.7 µm Agela C18 column
Mobile Phase Acetonitrile: 0.1% formic acid in water (60:40 v/v) Acetonitrile: 10 mM ammonium acetate (80:20, v/v) Acetonitrile: 5mM ammonium acetate: formic acid (35:65:0.1, v/v/v)
Flow Rate 0.700 mL/min 0.3 mL/min 0.25 mL/min
Elution Mode Isocratic Isocratic Isocratic
Run Time 2.5 min 1.0 min 2.2 min
Column Temp. 40°C 40°C Not Specified

| Internal Standard | this compound | Risperidone | Escitalopram |

Mass Spectrometric Detection Conditions

Tandem mass spectrometry is used for the detection and quantification of Vilazodone due to its high selectivity and sensitivity. biopharmaservices.com Multiple reaction monitoring (MRM) is the most common acquisition mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. researchgate.netnih.govoup.com This enhances the specificity of the assay by filtering out background noise.

For the analysis of Vilazodone and this compound, electrospray ionization (ESI) in the positive ion mode is consistently used. researchgate.netoup.comresearchgate.netresearchgate.net This is because the molecular structure of Vilazodone contains basic nitrogen atoms that are readily protonated to form positive ions [M+H]⁺ in the ESI source. The optimized ESI conditions, including parameters like capillary voltage, source temperature, and gas flows, are crucial for achieving stable and intense signals for both the analyte and the internal standard. oup.comoup.com

Table 2: Examples of Mass Spectrometric Conditions for Vilazodone Analysis

Parameter Method 1 (this compound IS) researchgate.net Method 2 (Risperidone IS) oup.com Method 3 (Escitalopram IS) oup.com
Ionization Mode Positive ESI Positive ESI Positive ESI
MRM Transition (Vilazodone) m/z 442.022 → 155.000 + 197.000 m/z 442.19 > 154.99 m/z 442.21 → 155.23
MRM Transition (Internal Standard) m/z 450.093 → 157.000 + 205.000 (this compound) m/z 411.18 > 191.07 (Risperidone) m/z 325.14 → 109.2 (Escitalopram)
Capillary Voltage Not Specified 1.0 kV Not Specified
Source Temperature Not Specified 150°C 120°C

| Desolvation Temperature | Not Specified | 350°C | 400°C |

Multiple Reaction Monitoring (MRM) Transitions for Vilazodone and this compound

In LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is employed to ensure high selectivity and sensitivity for the detection of Vilazodone and its deuterated internal standard, this compound. This technique involves monitoring specific precursor ion to product ion transitions.

For Vilazodone, a common precursor ion is m/z 442.022 or 442.19. socialresearchfoundation.comresearchgate.netoup.com This precursor ion is then fragmented to produce specific product ions. Studies have reported monitoring the sum of multiple transitions, such as m/z 155.000 and 197.000, to enhance the response. socialresearchfoundation.comresearchgate.netresearchgate.net Another reported transition is m/z 442.19 > 154.99. oup.comnih.gov

For this compound, the precursor ion is m/z 450.093. socialresearchfoundation.comresearchgate.netresearchgate.net Similar to the parent compound, the product ions monitored are deuterated, with transitions to m/z 157.000 and 205.000 being utilized for quantification. socialresearchfoundation.comresearchgate.netresearchgate.net The use of these specific transitions allows for the differentiation of the analyte from endogenous matrix components and ensures accurate measurement. oup.com

MRM Transitions for Vilazodone and this compound
CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference
Vilazodone442.022155.000 + 197.000 socialresearchfoundation.comresearchgate.netresearchgate.net
Vilazodone442.19154.99 oup.comnih.gov
This compound450.093157.000 + 205.000 socialresearchfoundation.comresearchgate.netresearchgate.net

Extraction Techniques for Bioanalytical Samples (e.g., Liquid-Liquid Extraction, Protein Precipitation)

The accurate quantification of Vilazodone in biological samples necessitates efficient extraction of the analyte from the complex matrix. The most commonly employed techniques are liquid-liquid extraction (LLE) and protein precipitation (PPT). socialresearchfoundation.comnih.govoup.com

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous bio-sample and an immiscible organic solvent. socialresearchfoundation.comoup.com One study utilized a mixture of methyl-t-butyl ether and dichloromethane (B109758) (70:30 v/v) as the extraction solvent, which yielded good recovery and chromatographic response. socialresearchfoundation.com Another method employed diethyl ether for extraction from plasma. oup.com LLE is advantageous due to its ability to provide clean extracts and concentrate the analyte. mdpi.com

Protein Precipitation (PPT): This is a simpler and faster technique where a solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins. oup.comnih.gov The supernatant containing the analyte is then separated and analyzed. While efficient, PPT can sometimes result in lower recovery and higher matrix effects compared to LLE. oup.comoup.com To improve recovery, modifications such as the addition of ammonium acetate before deproteinization have been reported. oup.com

Method Validation Parameters and Criteria

Bioanalytical method validation is crucial to ensure the reliability, reproducibility, and accuracy of the quantitative data. Validation is performed in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (USFDA). socialresearchfoundation.comoup.comnih.gov

Linearity and Calibration Range Establishment

Linearity is established by analyzing a series of calibration standards over a defined concentration range. The relationship between the analyte concentration and the instrument response should be linear.

For Vilazodone analysis, calibration curves have been established over various ranges. One method demonstrated linearity from 0.300 ng/mL to 300.000 ng/mL in human plasma. socialresearchfoundation.comresearchgate.net Another study reported a linear range of 0.40 to 500 ng/mL. oup.com A different method established a range of 1–200 ng/mL. oup.com The coefficient of determination (r²) is a key parameter, with a value of ≥0.9800 or >0.995 being desirable. socialresearchfoundation.comoup.com

Reported Calibration Ranges for Vilazodone Analysis
Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
0.300 - 300.000≥0.9800 socialresearchfoundation.comresearchgate.net
0.40 - 500>0.995 oup.com
1 - 2000.998 oup.com
20 - 60 µg/ml0.999 ijcr.info

Precision and Accuracy Assessment

Precision measures the closeness of repeated measurements, expressed as the coefficient of variation (%CV), while accuracy reflects how close the measured value is to the true value, expressed as a percentage. socialresearchfoundation.com These parameters are assessed at different concentration levels (low, medium, and high quality control samples).

For LQC, MQC, and HQC, the %CV should be within ±15%, and the accuracy should be within ±15% of the nominal value. socialresearchfoundation.com For the lower limit of quantification (LLOQ), the %CV and accuracy should be within ±20%. socialresearchfoundation.com Studies have reported intra- and inter-day precision with relative standard deviations (RSD) of ≤3.3% and accuracy between 98.7% and 101.1%. oup.com

Recovery and Extraction Efficiency Evaluation

Recovery assesses the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. socialresearchfoundation.com While 100% recovery is not mandatory, it should be consistent and reproducible. oup.com

One study using LLE reported mean recoveries of Vilazodone ranging from 79.1% to 83.1% at different concentrations. oup.com Another study using protein precipitation noted a lower recovery of 53.6%. oup.com A method employing an optimized LLE procedure reported consistent and reproducible recovery at low, middle, and high concentration levels. socialresearchfoundation.com

Specificity and Selectivity Considerations

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix compounds. oup.cominnovareacademics.in Selectivity is demonstrated by the absence of significant interfering peaks at the retention times of the analyte and the internal standard in blank matrix samples. oup.com Typically, interference should be ≤20% of the LLOQ response and ≤5% of the IS response. oup.com

Stability Assessment of Analytes and Standards in Research Matrices

The reliability of bioanalytical methods heavily depends on the stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions. This compound, as a deuterated internal standard, is crucial for accurately assessing the stability of vilazodone in research matrices like human plasma. socialresearchfoundation.com Its stability is presumed to mirror that of the unlabeled vilazodone, ensuring that any degradation observed is due to the analyte itself and not the standard.

Research studies validating analytical methods for vilazodone quantification have systematically evaluated the stability of both vilazodone and this compound. These assessments are performed under conditions that mimic sample handling and storage during laboratory procedures. researchgate.net The stability of stock solutions, working solutions, and samples in the matrix is tested to ensure that the concentration does not change from the time of sample collection to the time of analysis.

In a comprehensive bioanalytical method validation for vilazodone in human plasma using this compound as an internal standard, various stability parameters were assessed. socialresearchfoundation.comresearchgate.net The stock solutions of both vilazodone and this compound, as well as their working solutions, were found to be stable under defined storage conditions. socialresearchfoundation.comresearchgate.net Furthermore, the stability of vilazodone and this compound was confirmed in plasma samples through several tests, including bench-top stability, freeze-thaw cycles, and long-term storage. researchgate.net The results from these studies indicated that both the analyte and the internal standard were stable, with no significant degradation observed. socialresearchfoundation.comresearchgate.net

The stability of this compound itself as a supplied solid is also well-documented, with suppliers indicating stability of at least four years when stored at -20°C. caymanchem.com This inherent stability is fundamental to its role in long-term and extensive research studies.

Table 1: Summary of Stability Assessments for Vilazodone and this compound in Human Plasma

Stability Parameter Condition Finding Reference
Stock Solution Stability Stored under defined conditions Stable socialresearchfoundation.com, researchgate.net
Working Solution Stability Stored under defined conditions Stable socialresearchfoundation.com, researchgate.net
Bench-Top Stability Room temperature for a specified period Stable researchgate.net
Freeze-Thaw Stability Multiple cycles of freezing and thawing Stable researchgate.net
Long-Term Stability Frozen storage for an extended duration Stable researchgate.net

Forced degradation studies on vilazodone hydrochloride have shown it degrades under acidic, alkaline, oxidative, heat, and photolytic conditions. researchgate.net For instance, degradation was observed at 3.12% under acidic conditions, 4.78% under alkaline conditions, and 7.8% under oxidation. researchgate.net The stability of this compound under these same conditions is critical for accurately quantifying the remaining vilazodone in stability-indicating assays.

Application of this compound in Analytical Quality Control and Reference Standards

This compound is essential in the development and validation of analytical methods, particularly for quality control (QC) applications and as a reference standard. aquigenbio.comsynzeal.comaxios-research.com Its use as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of ensuring the accuracy, precision, and reliability of vilazodone quantification in biological samples. socialresearchfoundation.comresearchgate.netresearchgate.net

In practice, a known concentration of this compound working solution is added to all calibration standards, quality control samples, and unknown study samples. socialresearchfoundation.com For example, a working internal standard solution of 1000 ng/mL of this compound in a diluent like methanol (B129727) is often prepared from a primary stock. socialresearchfoundation.comresearchgate.net The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative mass spectrometry because it co-elutes with the analyte and behaves similarly during extraction and ionization, effectively compensating for matrix effects and variations in instrument response. socialresearchfoundation.comresearchgate.net

Analytical method validation involves the preparation of calibration curve (CC) standards and quality control (QC) samples by spiking blank plasma with known amounts of vilazodone. socialresearchfoundation.com The concentration of vilazodone is then determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve. socialresearchfoundation.com QC samples are typically prepared at low, medium, and high concentration levels to assess the method's accuracy and precision across the entire calibration range. socialresearchfoundation.comresearchgate.net

Table 2: Example of Calibration and Quality Control Standards in a Vilazodone Bioanalytical Assay

Sample Type Concentration Range / Levels Purpose Reference
Calibration Curve (CC) Standards 0.300 ng/mL to 300.000 ng/mL To establish the relationship between concentration and instrument response. socialresearchfoundation.com, researchgate.net
Quality Control (QC) - Low Specific low concentration within the range To assess accuracy and precision at the lower end of the curve. socialresearchfoundation.com, researchgate.net
Quality Control (QC) - Medium Specific mid-range concentration To assess accuracy and precision in the middle of the curve. socialresearchfoundation.com, researchgate.net

The consistent and reproducible recovery and lack of matrix effect observed in methods using this compound confirm its suitability for high-throughput clinical bio-studies and therapeutic drug monitoring. socialresearchfoundation.comresearchgate.net High-quality reference standards of this compound, supplied with comprehensive characterization data and a certificate of analysis, ensure compliance with regulatory guidelines for method development and validation. aquigenbio.comsynzeal.com

Metabolic Pathway Elucidation Utilizing Vilazodone D8

In Vitro Metabolism Studies with Vilazodone (B1662482) D8

In vitro metabolism studies are fundamental for predicting how a drug will be processed in a living organism. These studies typically utilize subcellular fractions or whole-cell systems to simulate the metabolic environment of the liver, the primary site of drug metabolism.

To understand the metabolic profile of Vilazodone, researchers conduct in vitro studies using liver microsomes and hepatocytes from both human and rat sources. nih.govresearchgate.netresearchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govdovepress.com Hepatocytes, the main parenchymal cells of the liver, provide a more complete metabolic system, including both Phase I and Phase II enzymes.

In a typical experiment, Vilazodone or Vilazodone D8 is incubated with human liver microsomes (HLM) or rat liver microsomes (RLM). nih.govresearchgate.netresearchgate.net These incubations allow for the enzymatic conversion of the parent drug into various metabolites. By analyzing the resulting mixture, scientists can identify the primary metabolic pathways. Studies have shown that Vilazodone is extensively metabolized in these systems. nih.gov

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable analytical technique for identifying and structurally elucidating drug metabolites. nih.govresearchgate.netresearchgate.net In the context of Vilazodone metabolism, LC-MS/MS is used to separate the various components of the incubation mixture and then determine their mass-to-charge ratios and fragmentation patterns. This information allows for the precise identification of metabolites.

A comprehensive study identified a total of twelve metabolites of Vilazodone (M1-M12) in both in vivo and in vitro matrices. nih.govresearchgate.net The majority of these metabolites were found in urine, with fewer present in feces and plasma. nih.govresearchgate.net In the in vitro part of this study, two metabolites were observed. nih.govresearchgate.net

This compound, a deuterated analog of Vilazodone, plays a crucial role in confirming the identity of metabolites. medchemexpress.commedchemexpress.eumedchemexpress.com When this compound is used in metabolic studies, the resulting metabolites will also contain deuterium (B1214612) atoms. This isotopic labeling results in a characteristic mass shift in the mass spectrum compared to the metabolites of the unlabeled drug. For example, this compound is used as an internal standard in quantitative bioanalytical methods, where its distinct mass allows for accurate measurement of Vilazodone concentrations in biological samples. socialresearchfoundation.comresearchgate.netresearchgate.net The predictable mass difference between the deuterated and non-deuterated metabolites provides a high degree of confidence in their identification.

Through the analysis of the mass spectral data from studies with Vilazodone and this compound, researchers have elucidated several key biotransformation pathways. These pathways represent the chemical modifications that Vilazodone undergoes in the body.

The identified metabolic transformations of Vilazodone include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.

Dihydroxylation: The addition of two hydroxyl groups.

Glucuronidation: The attachment of a glucuronic acid molecule, a major Phase II conjugation reaction that increases water solubility and facilitates excretion.

Oxidative deamination: The removal of an amino group through an oxidative process.

Dealkylation: The removal of an alkyl group.

Dehydrogenation: The removal of hydrogen atoms.

Dioxidation: The addition of two oxygen atoms. nih.govresearchgate.net

One of the major metabolites observed in both urine and plasma is Vilazodone carboxylic acid. medchemexpress.com

Table 1: Identified Biotransformation Pathways of Vilazodone

Biotransformation Pathway Description
Hydroxylation Addition of one hydroxyl group.
Dihydroxylation Addition of two hydroxyl groups.
Glucuronidation Conjugation with glucuronic acid.
Oxidative Deamination Removal of an amine group via oxidation.
Dealkylation Removal of an alkyl substituent.
Dehydrogenation Removal of hydrogen atoms.

| Dioxidation | Addition of two oxygen atoms. |

Vilazodone is metabolized by both CYP and non-CYP pathways. medscape.comfda.gov The major CYP isoenzyme responsible for Vilazodone metabolism is CYP3A4. nih.govdovepress.commedscape.comdrugbank.comnih.govpsychopharmacologyinstitute.com CYP2C19 and CYP2D6 also contribute to its metabolism, but to a lesser extent. nih.govdovepress.commedscape.comdrugbank.com In vitro studies using specific chemical inhibitors for different CYP isoenzymes have confirmed the primary role of CYP3A4. fda.gov

In addition to CYP-mediated metabolism, a significant portion of Vilazodone's metabolism, estimated to be around 27%, occurs through non-CYP pathways. fda.gov One such pathway is likely mediated by carboxylesterase. nih.govmedscape.com

Table 2: Enzymes Involved in Vilazodone Metabolism

Enzyme Family Specific Enzyme(s) Role in Vilazodone Metabolism
Cytochrome P450 (CYP) CYP3A4 Primary metabolic pathway. nih.govdovepress.commedscape.comdrugbank.comnih.govpsychopharmacologyinstitute.com
CYP2C19 Minor metabolic pathway. nih.govdovepress.commedscape.comdrugbank.com
CYP2D6 Minor metabolic pathway. nih.govdovepress.commedscape.comdrugbank.com

Identification and Characterization of Vilazodone Metabolites by Mass Spectrometry

Deuterium Labeling as a Tool for Metabolite Confirmation

In Vivo Non-Human Metabolic Investigations with this compound

In vivo studies in animal models, such as Sprague-Dawley rats, are essential for understanding the complete metabolic profile of a drug in a whole organism. nih.govresearchgate.netresearchgate.netnih.gov Following oral administration of Vilazodone to rats, samples of blood, urine, and feces are collected over a period of time to identify and quantify the parent drug and its metabolites. nih.govresearchgate.netresearchgate.net

These studies have confirmed the metabolic pathways identified in vitro and have provided a more comprehensive picture of the drug's disposition. For instance, a study in rats led to the identification of 12 metabolites (M1-M12). nih.govresearchgate.net Semi-quantitative analysis revealed that certain metabolites were more abundant in specific matrices; for example, metabolite M11 was found in higher amounts in urine, M6 in feces, and M8 in plasma. nih.govresearchgate.net

The use of this compound in such in vivo studies can further aid in the differentiation of drug-related material from endogenous compounds in complex biological matrices, ensuring accurate metabolite identification. socialresearchfoundation.comresearchgate.netresearchgate.net

Tracing Drug Disposition in Animal Models

This compound is instrumental in preclinical pharmacokinetic (pK) studies conducted in animal models, such as Sprague-Dawley rats. researchgate.netresearchgate.net When co-administered with its non-deuterated counterpart, or used as an internal standard in bioanalysis, it allows for precise quantification of the parent drug in various biological matrices. researchgate.net This methodology is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of vilazodone.

In rodent models, vilazodone has been shown to undergo extensive metabolism. nih.gov Studies tracking the disposition of the drug reveal that only a small fraction of the administered dose is excreted unchanged, with approximately 1% found in urine and 2% in feces. fda.govfda.gov The use of a deuterated standard like this compound enhances the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to measure these low concentrations, ensuring reliable data on the drug's clearance and distribution throughout the animal's system. researchgate.net

Analysis of Metabolite Profiles in Biological Excreta and Tissues

A primary application of this compound is as an internal standard for the identification and quantification of vilazodone's metabolites in biological samples. researchgate.net Comprehensive studies in rats have successfully identified numerous metabolites in plasma, urine, and feces following oral administration of vilazodone. researchgate.net These metabolic transformations occur through several key pathways, including hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation. researchgate.net

The use of ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF/MS/MS) allows for the separation and structural elucidation of these metabolites. researchgate.net this compound's distinct mass signature ensures that it does not interfere with the detection of the metabolites while allowing for accurate quantification of the parent drug, providing a clear picture of the relative abundance of each metabolite in different excreta. For instance, semi-quantitative analysis has shown that certain metabolites are more prominent in urine (M11), feces (M6), or plasma (M8). researchgate.net

Below is a table of identified vilazodone metabolites in rats, the characterization of which is aided by techniques utilizing a stable isotope-labeled internal standard like this compound.

Metabolite IDMetabolic PathwayMatrix Detected
M1HydroxylationUrine, Feces, Plasma
M2DihydroxylationUrine, Feces, Plasma
M3HydroxylationUrine, Feces, Plasma
M4Glucuronidation of M3Urine, Feces, Plasma
M5Oxidative DeaminationUrine, Feces, Plasma
M6DealkylationUrine, Feces, Plasma
M7DehydrogenationUrine, Feces, Plasma
M8DioxidationUrine, Feces, Plasma
M9HydroxylationUrine, Feces, Plasma
M10Carboxylic Acid DerivativeUrine
M11Not specifiedUrine, Feces, Plasma
M12Not specifiedUrine, Feces, Plasma
M17N-dealkylation productUrine

Data sourced from comprehensive metabolite identification studies in rats. researchgate.netresearchgate.net

The following table details the specific mass-to-charge ratio (m/z) transitions monitored in tandem mass spectrometry to distinguish between Vilazodone and its deuterated analogue, this compound.

CompoundMonitored m/z Transition
Vilazodone442.022 → 155.000 + 197.000
This compound450.093 → 157.000 + 205.000

Data from a validated LC-MS/MS method for vilazodone quantification. researchgate.net

Mechanistic Insights into Enzyme-Substrate Interactions using D8

Beyond mapping metabolic routes, this compound provides a means to probe the very mechanisms of the enzymes responsible for its transformation.

Probing Rate-Limiting Steps in Metabolic Transformations

By comparing the metabolic rate of vilazodone with that of this compound, researchers can determine if C-H bond cleavage is the rate-limiting step for a particular pathway. If the metabolism of this compound is significantly slower than that of vilazodone (a large KIE is observed), it provides strong evidence that breaking this bond is indeed the rate-limiting step. juniperpublishers.com Conversely, if there is little to no change in the rate, it suggests that other steps, such as substrate binding to the enzyme or product release, are rate-limiting. This insight is crucial for a fundamental understanding of how enzymes like CYP3A4 process vilazodone.

Understanding the Impact of Deuteration on Enzyme Activity

The primary impact of deuteration on enzyme activity is a reduction in the rate of metabolism due to the stronger C-D bond. nih.govgoogle.com This effect does not typically alter the drug's intrinsic pharmacological properties, such as its binding affinity for its target receptors and transporters, because the size and shape of deuterium are nearly identical to hydrogen. google.com Therefore, this compound is expected to inhibit the serotonin (B10506) transporter and act as a 5-HT1A partial agonist with the same potency and selectivity as vilazodone itself. drugbank.comnih.gov

Pharmacokinetic Mechanistic Investigations with Vilazodone D8 in Pre Clinical Models

Application of Vilazodone (B1662482) D8 in Understanding Drug Disposition in Non-Human Species

Vilazodone D8, a deuterated form of the antidepressant vilazodone, serves as a critical tool in preclinical pharmacokinetic studies. Its use as an internal standard in bioanalytical methods allows for precise quantification of vilazodone in biological samples from animal models. socialresearchfoundation.comresearchgate.net This is essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of vilazodone in these non-human species.

Absorption and Distribution Studies

In preclinical animal models, such as rats and dogs, vilazodone has been shown to be widely distributed throughout the body. nih.govnih.gov Studies in rats have demonstrated that after oral administration, vilazodone is absorbed and distributed to various tissues. researchgate.net The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enables the accurate determination of vilazodone concentrations in plasma and other biological matrices, which is fundamental to understanding its absorption and distribution characteristics. socialresearchfoundation.comresearchgate.net

Excretion Pathways and Mass Balance Studies (non-human)

Mass balance studies in non-human species have been crucial in determining the primary routes of elimination for vilazodone and its metabolites. These studies have shown that fecal excretion is the major route of elimination for vilazodone-related material in animals, a finding that is consistent with observations in humans. abbvie.cafda.gov In these studies, radiolabeled vilazodone is often used, but the accurate quantification of the parent drug in various excreta is still paramount.

Following oral administration in rats, only a small percentage of the unchanged drug is recovered in the urine and feces, indicating extensive metabolism. nih.govfda.govdrugbank.com Specifically, about 1% of the dose is found unchanged in the urine and 2% in the feces. nih.govdrugbank.com The comprehensive analysis of metabolites in urine and feces helps to build a complete picture of the drug's disposition.

Influence of Deuteration on Vilazodone's Pre-Clinical Pharmacokinetic Profile

The strategic replacement of hydrogen atoms with deuterium (B1214612) in a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties. medchemexpress.comresearchgate.net This is primarily due to the "kinetic isotope effect," where the heavier deuterium forms a stronger bond with carbon, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) system. researchgate.net

Alterations in Systemic Clearance and Half-Life in Animal Models

Preclinical studies in animal models have suggested that deuteration can lead to a slower rate of metabolism for certain compounds, which in turn can decrease systemic clearance and prolong the elimination half-life. researchgate.net While specific data on the systemic clearance and half-life of this compound itself in animal models is not extensively published in the provided search results, the general principle of deuteration suggests that it could lead to a longer half-life compared to non-deuterated vilazodone. For example, a study in dogs showed a half-life of 1.7 hours in fasted conditions and 4.6 hours in fed conditions for vilazodone. researchgate.net Deuteration could potentially extend these values.

Impact on Bioavailability in Pre-Clinical Contexts

The bioavailability of a drug can also be influenced by deuteration. By slowing down first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation. google.com For vilazodone, which is known to be metabolized by CYP3A4, CYP2C19, and CYP2D6, deuteration at metabolically active sites could enhance its oral bioavailability in preclinical models. nih.govdrugbank.com In dogs, the oral bioavailability of vilazodone was found to be low in the fasted state (28.8 ± 6.1%), and feeding significantly increased it. researchgate.net It is plausible that deuteration could improve this bioavailability, even in the fasted state.

Differences in Exposure Metrics (e.g., AUC, Cmax) in Animal Studies

Alterations in clearance and bioavailability due to deuteration directly impact exposure metrics such as the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax). researchgate.net Preclinical studies with other deuterated compounds have shown significant increases in AUC and Cmax compared to their non-deuterated counterparts. researchgate.net In a study with dogs, the Cmax of vilazodone was approximately 39 ng/mL, and the AUC was significantly higher in the fed state. researchgate.net While specific comparative data for this compound is not available in the search results, the known effects of deuteration suggest that it would likely lead to an increased AUC and potentially a higher Cmax in animal studies.

Table of Pharmacokinetic Parameters of Vilazodone in Preclinical Models

ParameterSpeciesConditionValue
Half-life (t1/2) DogFasted1.7 ± 0.2 h researchgate.net
DogFed4.6 ± 1.1 h researchgate.net
Time to MaximumConcentration (Tmax) DogFasted1.5 h researchgate.net
DogFed10 h researchgate.net
Maximum Concentration(Cmax) DogFasted38.7 ± 4.8 ng/mL researchgate.net
DogFed39.4 ± 5.6 ng/mL researchgate.net
Oral Bioavailability DogFasted28.8 ± 6.1% researchgate.net

Comparative Pharmacokinetic Analysis of Vilazodone and this compound in Non-Human Systems

Investigations into the pharmacokinetics of Vilazodone in pre-clinical, non-human models are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a deuterated analog, this compound, is a key aspect of these analytical investigations. Deuterium-labeled compounds are frequently employed in pharmacokinetic studies, primarily as internal standards for bioanalytical methods due to their chemical similarity to the parent drug, differing only in mass. socialresearchfoundation.comresearchgate.net This allows for precise quantification of the non-labeled drug in biological samples. socialresearchfoundation.com

The substitution of hydrogen with deuterium can sometimes alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect. medchemexpress.com This effect is most pronounced when deuterium is placed at a site of major metabolic activity. While this compound is primarily documented as an internal standard for quantifying Vilazodone in plasma, the theoretical basis for potential pharmacokinetic differences exists. socialresearchfoundation.commedchemexpress.comresearchgate.net Vilazodone is metabolized extensively by the hepatic cytochrome P450 (CYP) system, particularly CYP3A4. nih.govnih.gov If the deuteration in this compound occurred at a primary site of CYP-mediated metabolism, it could potentially slow down its metabolic rate compared to Vilazodone, leading to altered exposure and half-life.

Detailed research findings directly comparing the full pharmacokinetic profiles (e.g., Cmax, Tmax, AUC) of Vilazodone and this compound in the same non-human systems are not extensively detailed in publicly available literature. However, preclinical studies conducted on Vilazodone provide foundational data on its effects in animal models.

Detailed Research Findings

Preclinical research in rat models has been instrumental in characterizing the pharmacodynamic and potential therapeutic effects of Vilazodone. In vivo microdialysis studies in rats, for instance, have demonstrated Vilazodone's ability to increase extracellular levels of serotonin (B10506) (5-HT) in key brain regions associated with mood regulation. medchemexpress.comnih.gov One study compared the effects of Vilazodone and the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) on 5-HT levels. The results indicated that acute administration of Vilazodone led to a more substantial increase in extracellular 5-HT compared to fluoxetine in both the frontal cortex and the ventral hippocampus. nih.gov

The following table summarizes the maximal increases in serotonin levels observed in rats following a single administration of Vilazodone.

Table 1: Maximal Increase in Extracellular Serotonin (5-HT) in Rats After Acute Vilazodone Administration nih.gov
Brain RegionMaximal 5-HT Increase (as % of Baseline)
Frontal Cortex527%
Ventral Hippocampus558%

Advanced Research Applications and Future Directions

Vilazodone (B1662482) D8 in Drug Discovery and Development Research

Vilazodone D8 is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic studies, which are crucial throughout the drug development process. axios-research.comsocialresearchfoundation.comresearchgate.netresearchgate.net Its chemical structure is nearly identical to vilazodone, but several hydrogen atoms are replaced by deuterium (B1214612). medchemexpress.commedchemexpress.com This isotopic substitution makes it an ideal tool for precise quantification in complex biological matrices.

Deuteration is an innovative strategy in drug design aimed at improving the metabolic and pharmacokinetic profiles of a parent drug. medchemexpress.comnih.gov The substitution of hydrogen with deuterium, a stable and heavier isotope, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. vulcanchem.com This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

This strategy, sometimes called a "deuterium switch," can lead to several benefits for a drug candidate: researchgate.net

Improved Metabolic Stability: By replacing hydrogens at sites of metabolic attack (cytochrome P450-mediated oxidation, for example), the rate of metabolism can be reduced. Vilazodone is extensively metabolized by the CYP3A4 enzyme system. nih.gov

Enhanced Bioavailability: A slower first-pass metabolism can result in higher systemic exposure of the drug.

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to a harmful metabolite, deuterating the site of that metabolic reaction can decrease its formation.

Prolonged Half-life: A reduced rate of metabolic clearance can extend the drug's duration of action, potentially leading to less frequent dosing.

While this compound itself is primarily a research tool, the principles of its creation are central to the development of optimized drug candidates. axios-research.com The study of vilazodone's metabolism, facilitated by the use of this compound as an internal standard in LC-MS/MS assays, helps identify the sites most susceptible to metabolic change. socialresearchfoundation.comresearchgate.net This information is invaluable for designing potentially superior, next-generation therapeutic agents.

Table 1: Bioanalytical Method Parameters for Vilazodone Quantification Using this compound

ParameterDetailsSource
Analytical Technique Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) socialresearchfoundation.comresearchgate.net
Internal Standard This compound socialresearchfoundation.comresearchgate.netresearchgate.net
Biological Matrix Human Plasma socialresearchfoundation.comresearchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+) socialresearchfoundation.comresearchgate.net
Mass Transition (Vilazodone) m/z 442.022 → 155.000 + 197.000 socialresearchfoundation.comresearchgate.netresearchgate.net
Mass Transition (this compound) m/z 450.093 → 157.000 + 205.000 socialresearchfoundation.comresearchgate.netresearchgate.net
Linearity Range 0.300 ng/mL to 300.000 ng/mL socialresearchfoundation.comresearchgate.net

This table illustrates the precise application of this compound in quantifying the parent drug, a foundational step in evaluating its pharmacokinetic profile during clinical development. socialresearchfoundation.comresearchgate.netresearchgate.net

The development of novel deuterated analogues as therapeutic agents is a growing field in medicinal chemistry. researchgate.net The FDA's approval of deutetrabenazine, a deuterated version of tetrabenazine, set a precedent for this class of drugs. researchgate.net This strategy is being explored for various conditions, including the development of deuterated psilocybin analogues for major depressive disorder. wikipedia.orgdrugdiscoverytrends.com

For vilazodone, this would involve synthesizing new molecules where deuterium is placed at specific, metabolically vulnerable positions on the vilazodone scaffold to create a new chemical entity with potentially improved therapeutic properties. nih.gov Research using this compound to map the metabolic fate of vilazodone could directly inform the rational design of such novel analogues. socialresearchfoundation.comresearchgate.net While extensive research details various synthetic routes for vilazodone itself, public domain information does not currently indicate that novel deuterated analogues of vilazodone are in active clinical development as therapeutic agents. researchgate.netresearchgate.net

Optimization of Drug Candidates Through Deuteration Strategies

Methodological Advancements in Isotope Labeling Techniques

The synthesis of stable isotope-labeled compounds like this compound is essential for their use in research. While specific proprietary methods for synthesizing this compound are not publicly detailed, general advancements in deuteration chemistry are applicable. The synthesis of other deuterated active pharmaceutical ingredients, such as hydroxyzine-d8 (B602476) and aripiprazole-d8, often involves multi-step processes. researchgate.net For example, the synthesis of hydroxyzine-d8 was achieved by coupling piperazine-d8 with other chemical intermediates. researchgate.net

Given that vilazodone contains a piperazine (B1678402) ring, advancements in the synthesis of deuterated piperazine are highly relevant. nih.gov Modern synthetic methods aim for efficiency, cost-effectiveness, and high levels of isotopic enrichment. These techniques might include:

Catalytic H-D Exchange: Using metal catalysts to exchange hydrogen atoms for deuterium from a deuterium source like D2O.

Reduction with Deuterated Reagents: Employing deuterated reducing agents (e.g., sodium borodeuteride) to introduce deuterium into a molecule at specific functional groups.

Building Block Synthesis: Synthesizing deuterated precursors, such as a deuterated piperazine or indole (B1671886) ring, which are then assembled into the final molecule. researchgate.netresearchgate.net

The goal of these advanced methods is to produce highly pure, isotopically enriched compounds like this compound that are reliable for sensitive analytical applications. cymitquimica.com

Expansion of this compound Utility beyond Internal Standardization

The primary and most well-documented use of this compound is as an internal standard for quantitative bioanalysis. axios-research.comsocialresearchfoundation.comresearchgate.net However, the utility of deuterated compounds extends beyond this role. vulcanchem.comcymitquimica.com

Future research could leverage this compound in more mechanistic studies:

Kinetic Isotope Effect Studies: By comparing the rate of metabolism of vilazodone with a specifically deuterated analogue, researchers can gain detailed insights into its metabolic pathways and the mechanisms of the enzymes involved (e.g., CYP3A4). vulcanchem.comnih.gov This can clarify which steps in the metabolic cascade are rate-limiting.

Elucidation of Reaction Mechanisms: Deuterated compounds are valuable tools for understanding chemical reaction mechanisms. cymitquimica.com this compound could be used in studies to probe the mechanisms of its receptor binding or transport.

Drug-Drug Interaction Studies: this compound could be used to more precisely study how co-administered drugs affect the metabolism of vilazodone, by providing a clear and distinct signal in mass spectrometry analyses.

While these applications are theoretically possible and represent a logical extension of this compound's utility, current published research predominantly focuses on its application as an internal standard. socialresearchfoundation.comresearchgate.net The expansion into these more advanced research areas remains a future direction.

Conclusion

Unexplored Research Avenues and Potential for Further Inquiry

While the primary application of Vilazodone (B1662482) D8 is well-established, several avenues for further research could be explored:

Metabolite Quantification: The metabolism of vilazodone involves several pathways. researchgate.net Deuterated standards for the major metabolites of vilazodone could be synthesized to allow for their accurate quantification. This would provide a more complete picture of the drug's disposition in the body.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: More sophisticated PK/PD models could be developed using the highly accurate pharmacokinetic data generated with Vilazodone D8. This could help to better predict the therapeutic response and potential for adverse effects in individual patients.

Use in Different Biological Matrices: While most research has focused on plasma, the validated methods using this compound could be adapted for the quantification of vilazodone in other biological matrices such as urine, cerebrospinal fluid, or tissue samples, which could provide further insights into the drug's distribution and elimination.

Investigation of the Kinetic Isotope Effect: Although not its primary purpose as an internal standard, a detailed investigation into the kinetic isotope effect on the metabolism of this compound itself could provide valuable information about the specific enzymes involved in vilazodone's metabolism. dovepress.com This could have implications for understanding inter-individual variability in drug response.

Development of Novel Deuterated Analogs: Research could be conducted to explore whether deuteration at other positions of the vilazodone molecule could intentionally alter its metabolic profile to create a new chemical entity with improved pharmacokinetic properties, a strategy that has been successfully employed for other drugs. researchgate.net

The continued use and further exploration of this compound and other deuterated analogs will undoubtedly continue to play a vital role in advancing our understanding of vilazodone and in the broader field of pharmaceutical sciences.

Q & A

Q. How can researchers address gaps in Vilazodone’s reproductive safety and comparative effectiveness data?

  • Answer : Current evidence lacks rigorous pharmacokinetic studies in pregnancy/lactation and head-to-head trials against first-line SSRIs (e.g., escitalopram). Future work should leverage real-world data (e.g., pregnancy registries) and adaptive trial designs (e.g., sequential multiple assignment randomized trials) to evaluate Vilazodone as a next-step therapy after SSRI failure .

Tables for Key Findings

Study Type Key Metric Vilazodone 40 mg/day Placebo Source
Short-term RCT (8 weeks)MADRS LSM change−10.2 to −12.1−7.0 to −9.6
Long-term (52 weeks)MADRS mean score at endpoint7.1N/A
Relapse preventionCrude relapse rate (%)11–1313
Subgroup MADRS Improvement (LSM vs. Placebo) Statistical Significance Source
Anxious depression−3.2p < 0.05
Non-anxious depression−1.1NS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.